

Spectroscopic Profile of N-(4-Methoxyphenyl)benzamide: A Technical Guide

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Compound of Interest

Compound Name: *N*-(4-Methoxyphenyl)benzamide

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This technical guide provides a comprehensive overview of the spectroscopic data for **N-(4-Methoxyphenyl)benzamide**, a key structural motif in medicinal chemistry. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **N-(4-Methoxyphenyl)benzamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.8-7.9	m	2H	Benzoyl H (ortho)
~7.4-7.6	m	3H	Benzoyl H (meta, para)
~7.5	d	2H	4-Methoxyphenyl H (ortho to NH)
~6.9	d	2H	4-Methoxyphenyl H (meta to NH)
~3.8	s	3H	Methoxy (-OCH ₃)
~8.0-9.0	br s	1H	Amide (N-H)

¹³C NMR (Carbon-13 NMR) Data

Note: Specific assignments may vary slightly based on solvent and experimental conditions.

Chemical Shift (δ) ppm	Assignment
~165	Carbonyl (C=O)
~156	4-Methoxyphenyl C (para to NH, attached to OCH ₃)
~138	Benzoyl C (ipso)
~131	4-Methoxyphenyl C (ipso, attached to NH)
~131	Benzoyl C (para)
~128	Benzoyl C (meta)
~127	Benzoyl C (ortho)
~122	4-Methoxyphenyl C (ortho to NH)
~114	4-Methoxyphenyl C (meta to NH)
~55	Methoxy (-OCH ₃)

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong, Sharp	N-H Stretch
~3050	Medium	Aromatic C-H Stretch
~2950, ~2850	Weak	Aliphatic C-H Stretch (CH ₃)
~1650	Strong	C=O Stretch (Amide I)
~1590, ~1510, ~1480	Medium-Strong	Aromatic C=C Stretch
~1530	Medium	N-H Bend (Amide II)
~1240	Strong	Asymmetric C-O-C Stretch (Aryl Ether)
~1030	Medium	Symmetric C-O-C Stretch (Aryl Ether)
~830	Strong	para-Disubstituted Benzene C-H Bend (Out-of-Plane)
~710, ~690	Strong	Monosubstituted Benzene C-H Bend (Out-of-Plane)

Mass Spectrometry (MS)

m/z	Relative Intensity	Assignment
227	High	[M] ⁺ (Molecular Ion) [1]
123	Medium	[C ₇ H ₉ NO] ⁺
105	Very High	[C ₇ H ₅ O] ⁺ (Benzoyl cation) [1]
77	High	[C ₆ H ₅] ⁺ (Phenyl cation) [1]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of **N-(4-Methoxyphenyl)benzamide** was accurately weighed and dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).
- Tetramethylsilane (TMS) was added as an internal standard (0 ppm).
- The solution was transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Instrument: A 400 or 500 MHz NMR spectrometer.
- ¹H NMR:
 - Spectra were acquired at room temperature.
 - A sufficient number of scans were collected to achieve a good signal-to-noise ratio.
- ¹³C NMR:
 - Proton-decoupled spectra were acquired.
 - A larger number of scans were necessary to obtain a spectrum with adequate signal intensity.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of **N-(4-Methoxyphenyl)benzamide** was finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- The mixture was then compressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Procedure:
 - A background spectrum of the empty sample compartment was recorded.
 - The KBr pellet containing the sample was placed in the sample holder.
 - The IR spectrum was recorded, typically in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Sample Preparation:

- A dilute solution of **N-(4-Methoxyphenyl)benzamide** was prepared by dissolving a small amount of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

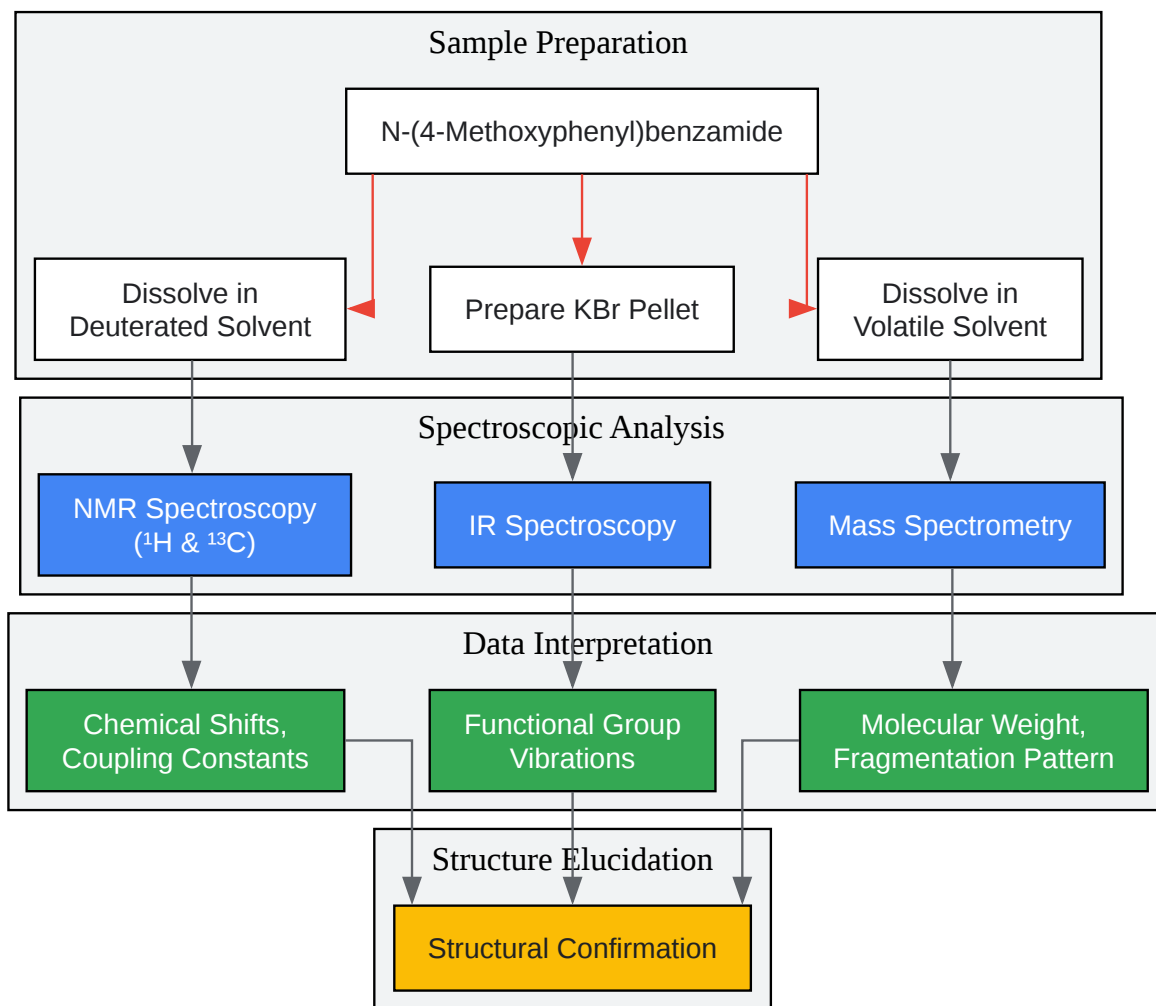
Instrumentation and Data Acquisition:

- Instrument: A mass spectrometer equipped with an appropriate ionization source.
- Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.[\[1\]](#)
- Procedure:
 - The sample solution was introduced into the ion source.
 - The resulting ions were separated by the mass analyzer based on their mass-to-charge ratio (m/z).
 - The detector recorded the abundance of each ion.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **N-(4-Methoxyphenyl)benzamide**.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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References

- 1. eng.uc.edu [eng.uc.edu]
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